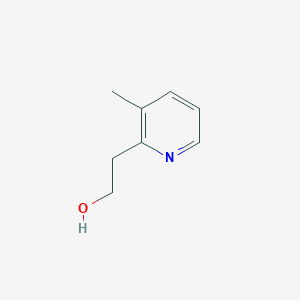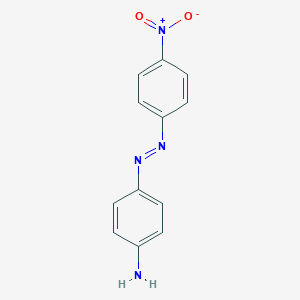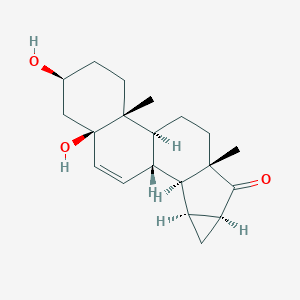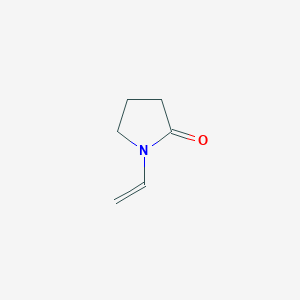
2-(3-Methylpyridin-2-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3-Methylpyridin-2-yl)ethan-1-ol” is a chemical compound with the molecular formula C8H11NO . It has a molecular weight of 137.18 g/mol .
Molecular Structure Analysis
The molecular structure of “2-(3-Methylpyridin-2-yl)ethan-1-ol” consists of a pyridine ring attached to an ethanol group . The pyridine ring contains a nitrogen atom and is substituted with a methyl group .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Design
2-(3-Methylpyridin-2-yl)ethanol: serves as a building block in the synthesis of pyrimidine derivatives, which are known for their wide range of pharmacological activities. These derivatives have been employed in the design of drugs due to their anti-fibrotic , antimicrobial, antiviral, and antitumor properties. The compound’s role in the synthesis of novel heterocyclic compounds with potential biological activities is crucial in developing new therapeutic agents.
Proteomics Research
In proteomics, 2-(3-Methylpyridin-2-yl)ethanol is utilized as a biochemical for research purposes . Its properties make it suitable for studies involving protein interactions and functions, contributing to the understanding of various biological processes and the discovery of biomarkers for diseases.
Agriculture
While specific applications of 2-(3-Methylpyridin-2-yl)ethanol in agriculture are not directly mentioned, ethanol, in general, plays a significant role in this sector. Ethanol is used in the production of biofuels, which are essential for sustainable agricultural practices and reducing the carbon footprint of farming operations .
Industrial Applications
2-(3-Methylpyridin-2-yl)ethanol: is a valuable chemical in industrial applications, particularly in the synthesis of other complex molecules. Its role in chemical synthesis is highlighted by its inclusion in various chemical databases and its availability for purchase as a reagent for industrial use .
Environmental Impact
The environmental impact of ethanol compounds, including 2-(3-Methylpyridin-2-yl)ethanol , is a subject of study. Ethanol and its derivatives can affect surface water and contribute to greenhouse gas emissions when not managed properly. Research into the environmental impact of such compounds is vital for developing safer and more eco-friendly chemical practices .
Biotechnology Research
In biotechnology, 2-(3-Methylpyridin-2-yl)ethanol is used as a biochemical for various research applications, including proteomics. Its role in the study of protein expression and interactions is significant for advancing knowledge in the field of biotechnology .
Chemical Synthesis
2-(3-Methylpyridin-2-yl)ethanol: is involved in the synthesis of complex organic compounds. It is used as a precursor in various chemical reactions, highlighting its importance in the field of synthetic chemistry .
Mécanisme D'action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
As a biochemical used in proteomics research , it may interact with various proteins or enzymes, altering their function or activity
Biochemical Pathways
Given its use in proteomics research , it may be involved in protein synthesis or degradation pathways.
Result of Action
As a biochemical used in proteomics research , it may influence protein function or expression, but specific effects would depend on the target proteins or enzymes.
Propriétés
IUPAC Name |
2-(3-methylpyridin-2-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-7-3-2-5-9-8(7)4-6-10/h2-3,5,10H,4,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJRCXUOOQZWRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30561497 |
Source


|
| Record name | 2-(3-Methylpyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylpyridin-2-yl)ethan-1-ol | |
CAS RN |
4723-26-6 |
Source


|
| Record name | 2-(3-Methylpyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-Fluoro-4-(4-methoxyphenyl)phenyl]ethanone](/img/structure/B124948.png)




![2-[3-fluoro-4-(4-methoxyphenyl)phenyl]propanoic Acid](/img/structure/B124964.png)







